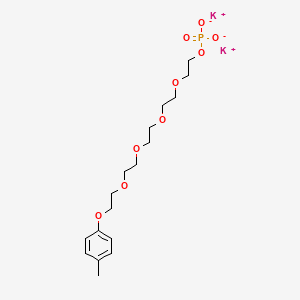![molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3](/img/structure/B12891380.png)
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been studied for its antimalarial and antileishmanial properties, making it a subject of interest in pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves several steps. One common synthetic route includes the reaction of 4-methoxyquinoline with 6-(diethylamino)hexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on various biological systems, particularly its antimalarial and antileishmanial activities.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves its interaction with molecular targets in the parasite causing malaria or leishmaniasis. It is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . The compound may also interfere with other metabolic pathways essential for the parasite’s survival.
Vergleich Mit ähnlichen Verbindungen
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- can be compared with other similar compounds such as:
Mefloquine: Another quinoline derivative used as an antimalarial agent.
Chloroquine: A well-known antimalarial drug that also targets heme polymerase but has a different chemical structure and resistance profile.
Lumefantrine: Used in combination therapies for malaria, it shares some structural similarities but has distinct pharmacological properties.
These comparisons highlight the uniqueness of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- in terms of its specific chemical structure and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
95237-15-3 |
|---|---|
Molekularformel |
C21H33N3O2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
InChI-Schlüssel |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


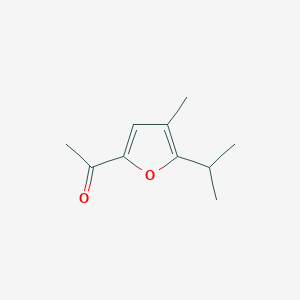


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
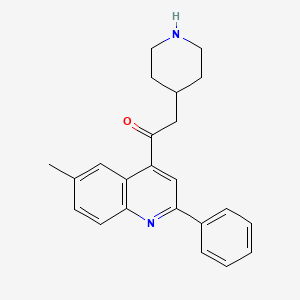


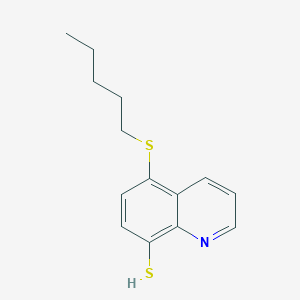

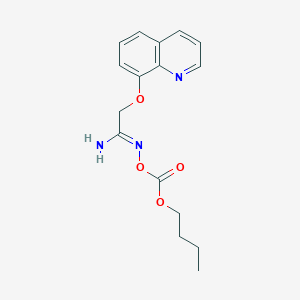
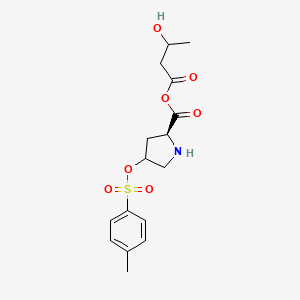
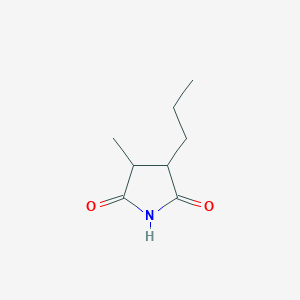
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
